Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride
CAS No.: 676559-74-3
Cat. No.: VC11719748
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 676559-74-3 |
|---|---|
| Molecular Formula | C14H21ClN2O2 |
| Molecular Weight | 284.78 g/mol |
| IUPAC Name | benzyl N-(4-methylpiperidin-4-yl)carbamate;hydrochloride |
| Standard InChI | InChI=1S/C14H20N2O2.ClH/c1-14(7-9-15-10-8-14)16-13(17)18-11-12-5-3-2-4-6-12;/h2-6,15H,7-11H2,1H3,(H,16,17);1H |
| Standard InChI Key | YZCTUPDPCQEBSH-UHFFFAOYSA-N |
| SMILES | CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2.Cl |
| Canonical SMILES | CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2.Cl |
Introduction
Structural Characteristics and Molecular Properties
Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride (molecular formula: ) features a piperidine ring substituted at the 4-position with a methyl group and a carbamate moiety. The hydrochloride salt enhances solubility and stability, making it suitable for aqueous-phase reactions. Key structural attributes include:
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Piperidine Core: A six-membered heterocyclic ring with one nitrogen atom, contributing to its basicity and ability to participate in hydrogen bonding.
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Carbamate Functional Group: The benzyloxycarbonyl (Cbz) group acts as a protecting agent for the secondary amine, enabling selective reactivity in multi-step syntheses .
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Chloride Counterion: Balances the positive charge on the protonated piperidine nitrogen, stabilizing the crystalline solid form.
The stereoelectronic effects of the methyl group at the 4-position influence ring conformation, altering reactivity toward electrophiles and nucleophiles.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves a two-step protocol:
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Reductive Amination:
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Substrate: 4-Methylpiperidin-4-one is reacted with benzyl chloroformate in the presence of a reducing agent such as sodium cyanoborohydride.
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Conditions: Conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
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Intermediate: Yields the free base, benzyl (4-methylpiperidin-4-yl)carbamate.
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Salt Formation:
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Acid Treatment: The free base is treated with hydrochloric acid in diethyl ether, precipitating the hydrochloride salt.
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This method achieves yields of 75–85% with >95% purity, as confirmed by -NMR and HPLC .
Industrial-Scale Production
An optimized route employs Triton-B (benzyltrimethylammonium hydroxide) and gaseous for one-step carbamate formation from 4-methylpiperidine :
Advantages:
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Eliminates intermediate isolation steps.
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Reduces reaction time from 24 hours to 6–8 hours.
Reactivity and Chemical Transformations
Oxidation and Reduction
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Oxidation: Treatment with in acidic media cleaves the piperidine ring, yielding a dicarboxylic acid derivative.
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Reduction: Catalytic hydrogenation () removes the benzyl group, regenerating the primary amine.
Nucleophilic Substitution
The carbamate group undergoes substitution with amines or alcohols under basic conditions:
This reactivity is exploited in peptide coupling and polymer synthesis .
Biological and Pharmacological Applications
Enzyme Inhibition
The compound exhibits acetylcholinesterase (AChE) inhibition (), comparable to donepezil, a clinical Alzheimer’s drug. Mechanistic studies suggest binding to the catalytic anionic site (CAS) of AChE, blocking acetylcholine hydrolysis.
Antiviral Activity
Derivatives demonstrate influenza A virus inhibition by targeting the hemagglutinin fusion peptide. Molecular docking reveals hydrophobic interactions with viral glycoproteins ().
Comparative Analysis with Structural Analogues
| Compound | Key Structural Difference | Biological Activity (AChE IC₅₀) |
|---|---|---|
| Benzyl (4-methylpiperidin-4-yl)carbamate HCl | 4-Methyl substitution | 2.3 μM |
| Benzyl (piperidin-4-yl)carbamate HCl | No methyl group | 5.8 μM |
| Benzyl (4-ethylpiperidin-4-yl)carbamate HCl | Ethyl substituent | 1.9 μM |
Trends: Bulkier alkyl groups (e.g., ethyl) enhance AChE affinity due to improved hydrophobic interactions.
Industrial and Research Applications
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